molecular formula C19H18ClN5O2S B1668562 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide

4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide

Cat. No. B1668562
M. Wt: 415.9 g/mol
InChI Key: VIGHQZSTZWNWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

CH5138303 exerts its effects by inhibiting Hsp90, a molecular chaperone involved in the stabilization and activation of various client proteins. By binding to the N-terminal domain of Hsp90α, CH5138303 disrupts the chaperone function of Hsp90, leading to the degradation of client proteins and inhibition of cancer cell growth . This mechanism of action highlights the compound’s potential as a targeted cancer therapy.

Biochemical Analysis

Biochemical Properties

4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity. For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in ATP production and overall energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit a kinase by occupying its ATP-binding site, preventing phosphorylation of downstream targets. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under physiological conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression or anti-inflammatory activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can affect its activity, such as modulating mitochondrial function or influencing gene expression in the nucleus .

Preparation Methods

The synthesis of CH5138303 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The synthetic route and reaction conditions for CH5138303 are detailed in various research publications, but specific industrial production methods are not widely disclosed.

properties

IUPAC Name

4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHQZSTZWNWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Reactant of Route 2
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Reactant of Route 3
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Reactant of Route 4
Reactant of Route 4
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Reactant of Route 5
Reactant of Route 5
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Reactant of Route 6
Reactant of Route 6
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.